molecular formula C9H7NO2 B6263910 5-hydroxy-1H-indole-2-carbaldehyde CAS No. 1523152-39-7

5-hydroxy-1H-indole-2-carbaldehyde

Cat. No.: B6263910
CAS No.: 1523152-39-7
M. Wt: 161.2
InChI Key:
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Description

5-Hydroxy-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-hydroxy-1H-indole-2-carbaldehyde typically involves the functionalization of the indole ring. One common method is the oxidation of 5-hydroxyindole-2-carboxylic acid using potassium permanganate (KMnO4) to yield the desired aldehyde . Industrial production methods may involve similar oxidative processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

5-Hydroxy-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like KMnO4 and reducing agents such as sodium borohydride (NaBH4). Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .

Scientific Research Applications

5-Hydroxy-1H-indole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to serotonin, influencing neurotransmitter pathways. The compound’s aldehyde group allows it to participate in various biochemical reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds to 5-hydroxy-1H-indole-2-carbaldehyde include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological properties compared to other indole derivatives .

Properties

CAS No.

1523152-39-7

Molecular Formula

C9H7NO2

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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